Formamidine, N'-(2-biphenylyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine, N'-(2-biphenylyl)-N,N-dimethyl- is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents, and its chemical formula is C19H20N2.
Wirkmechanismus
The exact mechanism of action of Formamidine, N'-(2-biphenylyl)-N,N-dimethyl- is not yet fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Formamidine, N'-(2-biphenylyl)-N,N-dimethyl- has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
Formamidine, N'-(2-biphenylyl)-N,N-dimethyl- has several advantages and limitations for lab experiments. One of its advantages is its high solubility in organic solvents, which makes it easy to dissolve in various solutions. Its limitations include its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
Formamidine, N'-(2-biphenylyl)-N,N-dimethyl- has several potential future directions for research. Some of these include:
1. Investigating its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Exploring its potential as a novel analgesic for the treatment of chronic pain.
3. Studying its potential as a modulator of the immune system, particularly in the context of autoimmune diseases.
4. Investigating its potential as a therapeutic agent for the prevention and treatment of various types of cancers.
Conclusion:
Formamidine, N'-(2-biphenylyl)-N,N-dimethyl- is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
Formamidine, N'-(2-biphenylyl)-N,N-dimethyl- can be synthesized using various methods. One of the most common methods is the reaction between N,N-dimethylformamide (DMF) and 2-biphenylcarboxaldehyde in the presence of a base such as sodium hydride. The product obtained is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Formamidine, N'-(2-biphenylyl)-N,N-dimethyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
101398-56-5 |
---|---|
Produktname |
Formamidine, N'-(2-biphenylyl)-N,N-dimethyl- |
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2/c1-17(2)12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI-Schlüssel |
ZFRWTBFPXRDOBL-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2 |
Synonyme |
Formamidine, N,N-dimethyl-N'-(2-biphenylyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.